molecular formula C22H14F2N2O3 B2720765 3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide CAS No. 872609-18-2

3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2720765
CAS No.: 872609-18-2
M. Wt: 392.362
InChI Key: HUKCRAHRHADLPD-UHFFFAOYSA-N
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Description

3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzamido group, a difluorophenyl group, and a benzofuran carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).

    Attachment of Difluorophenyl Group: The difluorophenyl group is incorporated through a nucleophilic aromatic substitution reaction, typically using fluorinated aromatic compounds and strong bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong bases for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzamido-N-(3,4-dichlorophenyl)-1-benzofuran-2-carboxamide
  • 3-benzamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
  • 3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Uniqueness

3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O3/c23-16-11-10-14(12-17(16)24)25-22(28)20-19(15-8-4-5-9-18(15)29-20)26-21(27)13-6-2-1-3-7-13/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKCRAHRHADLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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